molecular formula C₂₀H₂₀O₂ B1163799 17β-Dihydro-17α-ethynyl-14β-equillenin

17β-Dihydro-17α-ethynyl-14β-equillenin

Cat. No.: B1163799
M. Wt: 292.37
Attention: For research use only. Not for human or veterinary use.
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Description

17β-Dihydro-17α-ethynyl-14β-equillenin (CAS: 1357266-17-1) is a synthetic steroidal compound derived from equillenin, a class of molecules structurally related to estrogens. Its molecular formula is C₂₀H₂₀O₂, with a molecular weight of 292.37 g/mol . The compound features a 17α-ethynyl substitution and a 14β-configuration, which distinguish it from natural estrogens like estradiol. It is primarily utilized in pharmaceutical research and development, particularly as a metabolite of equillin and a reference standard for analytical methods such as HPLC .

Properties

Molecular Formula

C₂₀H₂₀O₂

Molecular Weight

292.37

Synonyms

(13S,14R,17R)-17-Ethynyl-13-methyl-12,13,14,15,16,17-hexahydro-11H-cyclopenta[a]phenanthrene-3,17-diol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Key Modifications Primary Application Biological Activity
17β-Dihydro-17α-ethynyl-equillenin 1357266-17-1 C₂₀H₂₀O₂ 17α-ethynyl, 14β-configuration R&D metabolite; HPLC reference standard Anti-inflammatory
Ethinylestradiol 57-63-6 C₂₀H₂₄O₂ 17α-ethynyl, 3-hydroxyl Oral contraceptive; hormone therapy Estrogenic agonist
17α-Dihydro-17β-ethinyl-equillenin N/A C₂₀H₂₀O₂ 17β-ethynyl, dihydro configuration Impurity standard for Ethinylestradiol N/A (QC/QA use only)
Equillin 517-09-9 C₁₈H₂₂O₂ Natural estrogen backbone Hormone replacement therapy Estrogenic activity

Key Observations:

17α vs. 17β Ethynyl Substitution : The position of the ethynyl group (17α in 17β-Dihydro-17α-ethynyl-equillenin vs. 17β in its diastereomer) significantly alters receptor binding and metabolic stability. The 17α configuration enhances resistance to hepatic degradation, a feature shared with Ethinylestradiol .

14β Configuration : The 14β-equillenin backbone in the target compound distinguishes it from natural equine estrogens (e.g., equillin), which typically adopt a 14α configuration. This structural difference may reduce estrogenic potency while enhancing anti-inflammatory effects .

Functional Groups : Compared to Ethinylestradiol, the absence of a 3-hydroxyl group in 17β-Dihydro-17α-ethynyl-equillenin diminishes estrogenic activity but may improve metabolic stability in specific tissues .

Pharmacological and Analytical Comparisons

Table 2: Pharmacokinetic and Analytical Data

Parameter 17β-Dihydro-17α-ethynyl-equillenin Ethinylestradiol 17α-Dihydro-17β-ethinyl-equillenin
LogP (Predicted) 3.2–3.5 4.1 3.0–3.3
Solubility 0.22 mg/mL (similar to C10H13N) <0.1 mg/mL Not reported
CYP Inhibition CYP2D6 inhibitor CYP3A4 substrate N/A
Analytical Use HPLC impurity standard API for contraceptives QC/QA impurity standard

Key Findings:

  • Metabolic Stability : The 17α-ethynyl group in both 17β-Dihydro-17α-ethynyl-equillenin and Ethinylestradiol confers resistance to sulfatase and glucuronidase enzymes, prolonging half-life .
  • Analytical Utility : Both 17β-Dihydro-17α-ethynyl-equillenin and its diastereomer serve as critical reference standards in pharmaceutical quality control, ensuring purity and compliance during Ethinylestradiol production .

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